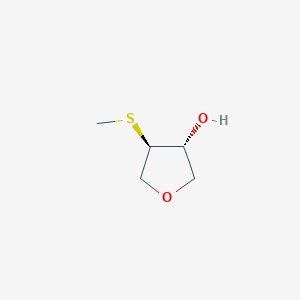

(3R,4R)-4-Methylsulfanyloxolan-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

This involves discussing the molecular geometry, bond lengths and angles, and electronic structure of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used to determine these .Chemical Reactions Analysis

This involves discussing the chemical reactions that the compound undergoes. This could include reactions where the compound is a reactant, product, or catalyst .Physical And Chemical Properties Analysis

This involves discussing properties such as the compound’s melting point, boiling point, solubility, density, and refractive index. Chemical properties might include its acidity or basicity, its redox potential, and its reactivity with other compounds .Scientific Research Applications

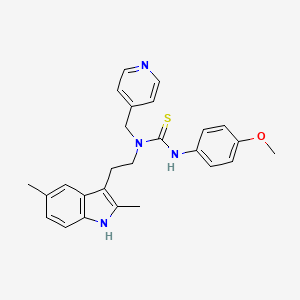

Energy-Transfer-Enabled Biocompatible Reactions

The sulfur-containing molecule, similar in structure to "(3R,4R)-4-Methylsulfanyloxolan-3-ol", has been utilized in the energy-transfer-enabled biocompatible disulfide–ene reaction. This method enables the chemoselective anti-Markovnikov hydroalkyl/aryl thiolation of alkenes and alkynes. It's noted for its biocompatibility and wide functional group tolerance, making it suitable for bioimaging applications and carbon–sulfur bond-forming late-stage functionalization chemistry, especially in metabolic labeling (Teders et al., 2018).

Advanced Organic Synthesis Techniques

The molecule's relevance extends to advanced organic synthesis techniques. For example, the synthesis of 4-sulfenyl isoxazoles through AlCl3-mediated electrophilic cyclization and sulfenylation of 2-alkyn-1-one O-Methyloximes showcases its role in constructing complex organic frameworks. This method employs N-arylsulfanylsuccinimides and dialkyl disulfides as electrophiles, demonstrating the molecule's versatility in organic synthesis (Gao et al., 2019).

Inhibition Studies in Medicinal Chemistry

In medicinal chemistry, derivatives of sulfur-containing molecules have been studied for their inhibitory effects. For instance, (4-Phenoxyphenylsulfonyl)methylthiirane, a selective inhibitor of matrix metalloproteinase 2 (MMP2), demonstrates the potential of sulfur-containing molecules in designing selective enzyme inhibitors. Computational studies have revealed insights into the mechanism of action and potential for therapeutic applications (Tao et al., 2010).

Applications in Energy Storage and Sensors

Sulfur-containing molecules have also found applications in energy storage systems, such as lithium-sulfur batteries. In situ Raman spectroscopy studies of sulfur speciation in lithium-sulfur batteries have highlighted their role in improving the understanding of sulfur reduction mechanisms, potentially leading to more efficient and stable battery designs (Wu et al., 2015).

Enzyme Inhibition for Therapeutic Targets

Another fascinating application is the discovery and mechanistic characterization of inhibitors for the H2S-producing enzyme 3-mercaptopyruvate sulfurtransferase (3MST). These inhibitors target active-site cysteine persulfide, offering new avenues for therapeutic intervention in diseases where hydrogen sulfide plays a regulatory role (Hanaoka et al., 2017).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(3R,4R)-4-methylsulfanyloxolan-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2S/c1-8-5-3-7-2-4(5)6/h4-6H,2-3H2,1H3/t4-,5-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATVYTDNUOBDOAH-RFZPGFLSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1COCC1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS[C@@H]1COC[C@H]1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,4R)-4-Methylsulfanyloxolan-3-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-ethoxyphenyl)-6,8-difluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2591206.png)

![N-[2-(1-Adamantyl)ethyl]-2,5-dichlorobenzenesulfonamide](/img/structure/B2591207.png)

![1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methyl-N-(oxan-4-ylmethyl)azetidin-3-amine](/img/structure/B2591208.png)

![9-(4-fluorophenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2591209.png)

![N-(2-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2591222.png)

![2-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2591223.png)